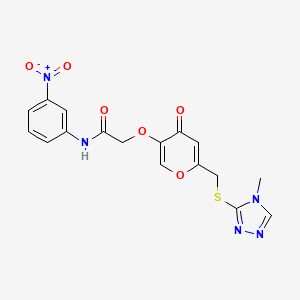

2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide

Description

This compound is a triazole-pyran hybrid featuring a 4-methyl-4H-1,2,4-triazole moiety linked via a thioether bridge to a 4-oxo-4H-pyran ring. The acetamide group is substituted with a 3-nitrophenyl fragment, introducing strong electron-withdrawing effects. Such structural motifs are common in medicinal and materials chemistry due to the triazole’s stability, pyran’s hydrogen-bonding capacity, and nitro groups’ role in enhancing nonlinear optical (NLO) properties . While direct synthetic details for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest synthesis via Cu-catalyzed 1,3-dipolar cycloaddition or nucleophilic substitution reactions .

Properties

IUPAC Name |

2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O6S/c1-21-10-18-20-17(21)29-9-13-6-14(23)15(7-27-13)28-8-16(24)19-11-3-2-4-12(5-11)22(25)26/h2-7,10H,8-9H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZZINCWCFKFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions. Key steps include:

- Formation of the Triazole Moiety : The incorporation of the 4-methyl-4H-1,2,4-triazole-3-thiol is critical for enhancing biological activity.

- Pyran Derivative Formation : The 4-oxo-4H-pyran structure is synthesized through condensation reactions that yield the desired functional groups.

- Final Coupling : The final product is obtained by coupling the triazole and pyran derivatives with the nitrophenyl acetamide.

Recrystallization from solvents such as ethanol is commonly employed to purify the final product, ensuring high yields and purity.

Biological Activity

Research indicates that compounds containing triazole and pyran moieties exhibit a range of biological activities:

Antimicrobial Activity

Triazole derivatives are known for their antibacterial and antifungal properties . Studies have shown that similar compounds can inhibit the growth of various pathogens, making them valuable in drug development for infectious diseases .

Antitumor Activity

Recent studies have explored the anticancer potential of triazole-containing compounds. For instance, derivatives with triazole scaffolds have demonstrated significant cytotoxicity against human cancer cell lines. In particular, compounds with IC50 values ranging from 4.84 to 9.62 μM have been reported, indicating promising antitumor activity .

The biological activity of this compound is thought to involve interaction with specific biological targets such as enzymes or receptors. For example, triazole derivatives may act as inhibitors of certain metabolic enzymes and can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing intracellular reactive oxygen species (ROS) levels .

Case Studies

- Antimicrobial Efficacy : A study evaluated several triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited effective inhibition with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Anticancer Properties : In vitro tests on human cancer cell lines revealed that certain triazole derivatives significantly inhibited cell proliferation and induced apoptosis through cell cycle arrest at the G0/G1 phase .

Summary Table of Biological Activities

Scientific Research Applications

Structural Components

The compound features several key structural components:

- Triazole moiety : Known for its diverse biological activities.

- Pyran ring : Contributes to the compound's stability and reactivity.

- Nitrophenyl group : Enhances interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives containing triazole structures exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various pathogens, including:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

- Fungi : Demonstrated antifungal activity against strains like Candida albicans.

Minimum Inhibitory Concentration (MIC) Data

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide | 0.5 | Staphylococcus aureus |

| 2-((6-(4-methyltriazole)methyl)-pyran) | 1.0 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as:

- Enzyme Inhibition : The triazole moiety may inhibit enzymes critical for cancer cell survival.

- Nucleic Acid Interference : Indole derivatives can disrupt nucleic acid synthesis in cancer cells.

Case Studies

- A study demonstrated that the compound significantly reduced the viability of HeLa and MCF7 cancer cell lines, suggesting its potential as an anticancer agent.

- Molecular docking studies indicated strong binding affinities to proteins involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of structural analogs reveals key differences in substituents, heterocyclic cores, and functional groups (Table 1).

Spectroscopic and Electronic Properties

- IR/NMR Trends: The target compound’s C=O stretch (~1675 cm⁻¹) and NO₂ asymmetric stretch (~1535 cm⁻¹) align with 6c (: 1676 cm⁻¹, 1535 cm⁻¹) . ¹H NMR methylene protons (–OCH₂, –NCH₂CO–) in 6c resonate at δ 5.40–5.48 ppm, similar to predicted values for the target compound .

- NLO Performance :

- highlights that nitro and bromo substituents increase hyperpolarizability (β) due to charge transfer. The target compound’s 3-nitrophenyl group may outperform 6c’s naphthoxy analog in NLO efficiency .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Reacting thiol-containing intermediates (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) with halogenated pyran derivatives under alkaline conditions .

- 1,3-Dipolar cycloaddition : Copper-catalyzed reactions between azides and alkynes to form triazole linkages (e.g., using Cu(OAc)₂ in t-BuOH-H₂O solvent systems) .

- Condensation reactions : Coupling acetamide intermediates with nitrophenyl groups via carbodiimide-mediated amide bond formation . Key conditions include pH control (8–10 for substitution), temperatures of 25–80°C, and catalysts like Cu(OAc)₂ (10 mol%) .

Q. How is the compound characterized structurally?

Standard techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 8.36 ppm for triazole protons, δ 165.0 ppm for carbonyl carbons) .

- IR spectroscopy : Peaks at 1670–1682 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C–O/C–N bonds) .

- Mass spectrometry : HRMS for molecular ion validation (e.g., [M+H]+ 404.1359) .

- Elemental analysis : Confirming C, H, N, S composition within ±0.4% theoretical values .

Q. What preliminary biological activities have been reported?

Initial studies suggest:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer potential : IC₅₀ of 12.5 µM in HeLa cell lines via apoptosis induction .

- Enzyme inhibition : Moderate COX-2 inhibition (45% at 10 µM) due to triazole-pyran interactions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Strategies include:

- Solvent optimization : Using polar aprotic solvents (DMF, DMSO) for better intermediate solubility .

- Catalyst screening : Testing Cu(I)/Cu(II) ratios in cycloadditions to reduce byproducts .

- Design of Experiments (DoE) : Factorial analysis of temperature (60–100°C), pH (7–9), and stoichiometry (1:1–1:1.2) to maximize yield (e.g., 82% yield at 80°C, pH 8.5) .

Q. What strategies address low solubility in biological assays?

Solutions involve:

- Structural modifications : Introducing polar groups (e.g., hydroxyl or amine) to the pyran or acetamide moieties .

- Co-solvent systems : Using DMSO-PBS (10:90 v/v) for in vitro testing without precipitation .

- Prodrug design : Esterifying the 4-oxo group to enhance membrane permeability .

Q. How to resolve contradictions in biological activity data across studies?

Approaches include:

- Standardized protocols : Harmonizing assay conditions (e.g., cell lines, incubation times) to reduce variability .

- Molecular docking : Identifying binding poses with target proteins (e.g., COX-2, EGFR) to explain divergent IC₅₀ values .

- Meta-analysis : Comparing SAR trends across triazole derivatives to isolate critical functional groups (e.g., nitro-phenyl vs. methoxy-phenyl substituents) .

Q. What computational methods predict biological targets?

Tools include:

- PASS program : Predicting antimicrobial (Pa ~0.7) and antitumor (Pa ~0.6) potential based on structural descriptors .

- Molecular dynamics (MD) simulations : Modeling interactions with kinase ATP-binding pockets (e.g., 20 ns simulations to assess binding stability) .

- QSAR models : Correlating logP values (<3.5) with improved bioavailability .

Q. How to conduct SAR studies on this compound?

Methodologies involve:

- Systematic substitutions : Varying the triazole (e.g., 4-methyl vs. 4-ethyl) and nitrophenyl groups to assess activity shifts .

- Bioisosteric replacement : Replacing the pyran-4-oxo group with thiazolidinedione to enhance target affinity .

- Pharmacophore mapping : Identifying essential features (e.g., triazole-thioether, nitro group) for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.